3-Chloro-2-fluorobenzenethiol
Overview
Description
3-Chloro-2-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H4ClFS It is characterized by the presence of a chlorine atom at the third position and a fluorine atom at the second position on a benzene ring, along with a thiol group (-SH) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-fluorobenzenethiol can be synthesized through several methods, including:
Halogenation: Starting from 2-fluorobenzenethiol, chlorination can be carried out using chlorine gas or other chlorinating agents to introduce the chlorine atom at the third position.
Substitution Reactions: Another method involves the substitution of a suitable precursor, such as 3-chloro-2-fluoronitrobenzene, followed by reduction to obtain the thiol group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation or substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is common to enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide or other reduced forms.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides or other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-fluorobenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluorobenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
- 2-Chloro-4-fluorobenzenethiol
- 3-Chloro-4-fluorobenzenethiol
- 2-Fluorobenzenethiol
Comparison: 3-Chloro-2-fluorobenzenethiol is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
3-chloro-2-fluorobenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHYILNTRVGWBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679237 | |
Record name | 3-Chloro-2-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121585-29-2 | |
Record name | 3-Chloro-2-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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